Siphonodictidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88316-91-0 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienyl]guanidine |
InChI |
InChI=1S/C16H25N3O/c1-12(7-8-19-16(17)18)5-4-6-13(2)9-15-10-14(3)11-20-15/h6-7,10-11H,4-5,8-9H2,1-3H3,(H4,17,18,19)/b12-7+,13-6+ |
InChI Key |
RTXKGOPKSCBFSW-GTAKWKLUSA-N |
SMILES |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
Isomeric SMILES |
CC1=COC(=C1)C/C(=C/CC/C(=C/CN=C(N)N)/C)/C |
Canonical SMILES |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
Synonyms |
siphonodictidine |
Origin of Product |
United States |
Natural Occurrence and Ecological Roles of Siphonodictidine
Identification of Producer Organisms: Siphonodictyon Species and Associated Symbionts
Siphonodictidine is primarily produced by sponges belonging to the genus Siphonodictyon. nih.govcapes.gov.br Specifically, it has been identified as the major secondary metabolite of an undescribed Indo-Pacific sponge, Siphonodictyon sp., which is known for its unique behavior of burrowing into living coral heads. nih.govcapes.gov.brgeomar.de Another species, Siphonodictyon coralliphagum, found in the Caribbean, also produces related toxic compounds, the siphonodictyals, which are believed to have a similar ecological function to this compound. hebmu.edu.cnasianpubs.org These sponges are bio-eroding, meaning they can bore into and break down the calcium carbonate skeletons of corals. While the production of this compound is attributed to the sponge itself, the role of potential microbial symbionts in its biosynthesis has not been definitively ruled out, as sponges are known to host diverse microbial communities that can contribute to their chemical defenses.
Geographic Distribution and Habitat of this compound-Producing Organisms
The sponges that produce this compound and related compounds are found in tropical marine ecosystems, particularly in coral reef environments. The undescribed Siphonodictyon sp. that produces this compound is located in the Indo-Pacific region. nih.govcapes.gov.brgeomar.de Other species of the Siphonodictyon genus have a broader distribution. For instance, Siphonodictyon mucosum has been reported in the West Caroline Islands, Western Sumatra, and more recently in the Andaman Islands, India. nih.govresearchgate.net Siphonodictyon maldiviense is found in the Western Central Pacific, specifically in Indonesia. sealifebase.se The habitat of these sponges is intricately linked with living coral colonies, as they are often found burrowing into coral heads. nih.govcapes.gov.br For example, Siphonodictyon viridescens has been recorded on the island of Bonaire in the southern Caribbean. dutchcaribbeanspecies.org
Table 1: Geographic Distribution of this compound-Producing and Related Siphonodictyon Species
| Species | Compound(s) | Geographic Region | Habitat |
| Siphonodictyon sp. | This compound | Indo-Pacific | Burrows into living coral heads |
| Siphonodictyon coralliphagum | Siphonodictyals | Caribbean | Burrows into living coral heads |
| Siphonodictyon mucosum | Not specified | West Caroline Islands, Western Sumatra, Andaman Islands | Boring sponge found on sandy substratum |
| Siphonodictyon maldiviense | Not specified | Western Central Pacific (Indonesia) | Sessile, found at depths of 1 - 40 m |
| Siphonodictyon viridescens | Not specified | Southern Caribbean (Bonaire) | Deep-water sponge |
This compound as an Allelochemical in Interspecific Competition
This compound is a classic example of an allelochemical, a compound produced by an organism that influences the growth, survival, or reproduction of other species. researchgate.net Sponges, being sessile organisms, often engage in intense competition for space on crowded coral reefs, and chemical warfare is a key strategy for survival. noaa.gov
Chemical Mediation of Sponge-Coral Interactions
The competitive interactions between sponges and reef-building corals are often mediated by the production of allelopathic secondary metabolites. peerj.com Sponges like Siphonodictyon use these chemical defenses to gain a competitive advantage over corals. peerj.com The production of this compound by Siphonodictyon sp. is a direct mechanism to inhibit coral growth and prevent the sponge from being overgrown by the surrounding coral tissue. hebmu.edu.cnhebmu.edu.cn This chemical warfare allows the sponge to maintain open space around its oscular chimneys, which are essential for filter-feeding. nih.govcapes.gov.br The effectiveness of these chemical interactions is highlighted by the observation that in many sponge-coral encounters, the coral tissue in direct contact with the sponge becomes necrotic.
Impact on Coral Polyp Growth and Physiology
Laboratory bioassays have demonstrated the detrimental effects of this compound on corals. The compound has been shown to inhibit the growth of coral polyps and reduce their respiration rates. researchgate.net Specifically, at concentrations greater than 10 parts per million, this compound inhibits the rate of photosynthesis of the symbiotic algae (zooxanthellae) within the coral tissue of species like Acropora formosa. hebmu.edu.cn This disruption of photosynthesis is a significant stressor that can lead to coral bleaching and tissue death. The ultimate result of this chemical assault is the creation of zones of dead coral polyps around the base of the sponge's oscular chimneys, effectively clearing space for the sponge to live and grow. nih.govcapes.gov.brasianpubs.org
Mechanisms of Allelochemical Release and Distribution in Marine Environments (e.g., mucus secretion)
A critical aspect of chemical warfare in the marine environment is the effective delivery of the allelochemical to the target organism, especially in a dynamic aquatic medium where dilution is a major challenge. Sponges of the genus Siphonodictyon have evolved an efficient mechanism for this. They secrete mucus that acts as a carrier for this compound. researchgate.nethebmu.edu.cn This mucus, laden with the toxic compound, is exuded by the sponge and helps to concentrate the allelochemical near the sponge's surface, preventing its rapid dispersal into the surrounding seawater. hebmu.edu.cnresearchgate.net This targeted delivery system ensures that the coral polyps in the immediate vicinity are exposed to a high concentration of this compound, maximizing its inhibitory and lethal effects. researchgate.nethebmu.edu.cn The presence of this toxic mucus is responsible for maintaining the characteristic bare zones of dead coral skeleton observed around these burrowing sponges. hebmu.edu.cnhebmu.edu.cn
Isolation and Purification Methodologies for Siphonodictidine
Sampling and Extraction Protocols from Marine Biota
The primary source of siphonodictidine is the burrowing sponge Siphonodictyon sp., which is found in various marine environments, including the Indo-Pacific. asianpubs.orgnih.gov Research efforts have targeted species such as Siphonodictyon coralliphagum for the isolation of this and other bioactive molecules. asianpubs.orgresearchgate.netijpbms.com
Sampling: Specimens of Siphonodictyon sponges are typically collected from their natural habitat using SCUBA diving. For instance, samples of Siphonodictyon coralliphagum have been collected from the Bay of Bengal at depths of around 13 meters and from the waters of Salibabu Island in the Talaud Islands. asianpubs.orgresearchgate.net Once collected, the sponges are placed in plastic bags with seawater for transport to the laboratory. researchgate.net To preserve the chemical integrity of the metabolites, samples are often stored in alcohol or snap-frozen in liquid nitrogen. asianpubs.orgnih.gov
Extraction Protocols: The initial step in isolating this compound involves extracting the crude mixture of secondary metabolites from the sponge tissue. This is typically achieved through solvent extraction methods. The choice of solvent and the extraction technique are crucial for efficiently obtaining the desired compounds.
One common method is maceration , where the sponge material is soaked in an organic solvent for an extended period. researchgate.net For example, specimens of S. coralliphagum have been sliced, washed with fresh water to minimize salt content, and then soaked in ethanol (B145695) for as long as seven days. researchgate.net The resulting extract is then decanted and concentrated using a rotary vacuum evaporator. researchgate.net
Another widely used technique is homogenization followed by successive solvent extractions. In one such protocol, air-dried sponge samples are homogenized and then extracted multiple times with a chloroform-methanol (2:1, v/v) mixture to isolate lipids and other metabolites. asianpubs.org A modified Folch extraction method, using a H₂O:CHCl₃:MeOH (3:8:4) solvent system, has also been employed for extracting metabolites from sponge tissues. nih.gov After extraction, the crude extract is often subjected to a washing step, such as the Folch wash, to remove non-lipid contaminants before being dried and concentrated. asianpubs.org
**Table 1: Sampling and Initial Extraction of this compound from *Siphonodictyon sp.***
| Parameter | Details | Source(s) |
|---|---|---|
| Organism | Siphonodictyon coralliphagum, Siphonodictyon sp. | asianpubs.orgnih.govresearchgate.net |
| Collection Location | Bay of Bengal, Salibabu Island (Talaud Islands), Indo-Pacific | asianpubs.orgnih.govresearchgate.net |
| Collection Method | SCUBA diving | researchgate.net |
| Preservation | Stored in alcohol, Snap-frozen in liquid nitrogen | asianpubs.orgnih.gov |
| Extraction Method 1 | Maceration with ethanol (7 days) | researchgate.net |
| Extraction Method 2 | Homogenization with chloroform-methanol (2:1, v/v) | asianpubs.org |
| Concentration | Rotary Vacuum Evaporator | researchgate.net |
Chromatographic Separation Techniques for Compound Enrichment
Following the initial extraction, the resulting crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and enrichment of this compound.
Vacuum Liquid Chromatography (VLC): A common primary step in the fractionation of the crude extract is Vacuum Liquid Chromatography (VLC). researchgate.net This technique allows for a rapid, initial separation of the extract into several fractions based on polarity. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a sequence of solvents or solvent mixtures of increasing polarity. For instance, a crude extract of S. coralliphagum was fractionated using VLC with a solvent system of hexane, dichloromethane:ethyl acetate (B1210297), and ethyl acetate:methanol to yield multiple fractions. researchgate.net
Column Chromatography: Column chromatography is a fundamental technique used for the purification of natural products. amrita.eduedubirdie.com While specific details for this compound are not extensively documented in the provided literature, the general principle involves using a stationary phase like silica gel. amrita.educolumn-chromatography.com The enriched fractions from VLC would be further subjected to column chromatography. Different solvents (mobile phase) are used to elute the compounds from the column at different rates depending on their polarity and affinity for the stationary phase, leading to further separation. column-chromatography.comiipseries.org
The selection of the stationary and mobile phases is critical. In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase. iipseries.org Non-polar compounds elute first, followed by more polar compounds. column-chromatography.com For a guanidine-containing compound like this compound, which possesses polar functional groups, this technique would allow for its separation from less polar lipids and other terpenoids present in the extract.
Advanced Purification Strategies for this compound
To obtain this compound in a pure form, more advanced and higher-resolution chromatographic techniques are typically employed after the initial enrichment steps.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of natural products due to its high resolution and efficiency. kromasil.comsinobiological.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the purification of moderately polar to polar compounds like alkaloids and terpenoids. hplc.eueurogentec.com
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with an acid additive like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu While specific HPLC protocols for this compound are not detailed in the provided search results, the purification of similar complex marine alkaloids often relies on this method. nih.govmdpi.com The fractions obtained from column chromatography would be injected into an HPLC system, and the elution would be monitored by a detector (e.g., UV-Vis). The peak corresponding to this compound would be collected, and the solvent evaporated to yield the pure compound. The high resolving power of HPLC allows for the separation of closely related isomers and impurities, which is crucial for obtaining a compound of high purity for structural analysis and bioassays. hplc.eu
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical/Example) | Purpose |
|---|---|---|---|
| Vacuum Liquid Chromatography (VLC) | Silica gel | Hexane, Dichloromethane:Ethyl acetate, Ethyl acetate:Methanol | Initial fractionation of crude extract |
| Column Chromatography | Silica gel | Gradients of non-polar to polar solvents (e.g., hexane, ethyl acetate) | Enrichment of target compound fractions |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradients with TFA | Final purification to high purity |
Structural Elucidation and Spectroscopic Characterization of Siphonodictidine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in deciphering the intricate structure of siphonodictidine. acs.orgnih.gov This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to assemble the molecular puzzle of this compound.
The ¹H NMR spectrum of a molecule reveals the chemical environment of each proton, its multiplicity (splitting pattern), and the number of protons it represents through integration. In the case of this compound, the analysis of the ¹H NMR spectrum provides the initial clues to the types of protons present, such as those on aliphatic chains or attached to carbons bearing heteroatoms.
The ¹³C NMR spectrum, on the other hand, provides information on the different types of carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum help to identify the nature of the carbon atoms, for instance, whether they are part of a carbonyl group, a double bond, or a simple aliphatic chain. mdpi.com
While specific, detailed ¹H and ¹³C NMR data for this compound is not extensively available in the provided search results, the general principles of NMR data analysis are fundamental to its structural elucidation. For a comprehensive understanding, a data table summarizing typical chemical shifts would be constructed based on the analysis of related structures or direct experimental data if it were available.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Data for each proton and carbon would be listed here based on experimental results. |
This table is a template and would be populated with actual experimental data for a complete analysis.
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. By revealing these ¹H-¹H correlations, the COSY spectrum helps to piece together the fragments of the molecule. acs.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is an essential step in assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the proposed structure. acs.orgopen.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds away. acs.orgyoutube.com This long-range connectivity information allows for the linking of the fragments identified through COSY and the placement of quaternary carbons and heteroatoms within the molecular framework. youtube.comnii.ac.jp
Through the combined interpretation of these 2D NMR spectra, the planar structure of this compound, including the arrangement of its atoms and the location of functional groups, can be determined.
1D NMR (1H, 13C) Data Analysis
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. osti.govnih.gov High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the elemental composition of this compound. osti.gov
The fragmentation pattern observed in the mass spectrum provides additional structural information. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The masses of these fragments can help to identify the different components of the molecule and how they are connected. For instance, the loss of a specific neutral fragment can indicate the presence of a particular functional group.
Chiroptical Methods for Absolute Configuration Determination
While NMR and MS can determine the connectivity of atoms, they often cannot establish the absolute stereochemistry of a chiral molecule. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for this purpose. nih.govmdpi.comnumberanalytics.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmdpi.com
By comparing the experimental ECD or VCD spectrum of this compound with spectra predicted by quantum mechanical calculations for different possible stereoisomers, the absolute configuration of the molecule can be determined. mdpi.com This is a critical step in fully characterizing the three-dimensional structure of the natural product.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule. wikipedia.orgnih.govlibretexts.org This technique requires a single crystal of the compound. nih.gov When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. wikipedia.orgyoutube.com By analyzing this diffraction pattern, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing the precise positions of all the atoms in space. nih.gov
If a suitable crystal of this compound can be obtained, X-ray crystallography can provide unambiguous confirmation of its structure, including its relative and absolute stereochemistry. osti.govwikipedia.org
Total Synthesis and Synthetic Analogues of Siphonodictidine
Retrosynthetic Analysis and Key Synthetic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex molecule by breaking it down into simpler, readily available precursors. icj-e.org For siphonodictidine, the analysis begins by identifying the key structural features: a guanidine-containing aminoethyl side chain attached to a sesquiterpenoid moiety, which itself is linked to a 4-methyl-2(5H)-furanone core.
The primary retrosynthetic disconnections for this compound are:
Guanidination: The final step in the forward synthesis is the conversion of a primary amine to the characteristic guanidine (B92328) group. Retrosynthetically, this involves disconnecting the guanidine unit to reveal a precursor primary amine. This is a common and reliable transformation.
C-N Bond Formation: The primary amine is retrosynthetically derived from a precursor alcohol via an azide (B81097) intermediate. This simplifies the side chain to a hydroxyethyl (B10761427) group.
C-C Bond Disconnection: The most crucial disconnection breaks the carbon-carbon bond between the furanone ring at the C5 position and the sesquiterpene (geranyl) side chain. acs.org This simplifies the molecule into two key building blocks: a functionalized 4-methylfuranone synthon and a suitable geranyl derivative.
This analysis leads to the identification of a key furan-based building block, specifically a protected 3-methyl-2-furanone derivative, which can be alkylated with a geranyl electrophile. The Jefford synthesis identified 2-(tert-butyldimethylsiloxy)-3-methylfuran as the ideal nucleophilic partner for this strategy. acs.orgnih.gov
Pioneering Total Synthesis Routes and Methodological Innovations
The synthesis commenced with 3-methyl-2(5H)-furanone, which was converted to the crucial silyl (B83357) enol ether, 2-(tert-butyldimethylsiloxy)-3-methylfuran. The methodological innovation of the synthesis was the subsequent alkylation step. acs.orgnih.gov A silver trifluoroacetate-induced reaction between the silyloxyfuran and ω-bromogeranyl acetate (B1210297) successfully formed the key γ-lactone intermediate. nih.govresearchgate.net This step constructs the core carbon skeleton of this compound by regioselectively creating the C-C bond at the C5 position of the furanone ring. nih.gov
Subsequent steps involved a series of functional group transformations to elaborate the side chain. The lactone was reduced to a diol, and the primary hydroxyl group was selectively converted into the corresponding amine. The final step was an amidination reaction, which installed the guanidine moiety to furnish this compound. nih.gov The operational simplicity and efficiency of this route established a practical pathway to this marine natural product. acs.org
| 4 | Amino alcohol intermediate | Not specified | this compound | 25.7% |
This table is a simplified representation of the synthetic sequence described by Jefford et al. nih.gov
Stereoselective and Regioselective Synthetic Strategies
The successful synthesis of this compound relied heavily on precise regiocontrol, a key challenge in the synthesis of substituted furanones. nih.gov Regioselective reactions are crucial in organic synthesis as they favor the formation of one constitutional isomer over others, which is essential for efficiency. masterorganicchemistry.com
In the Jefford synthesis, the key alkylation of 2-(tert-butyldimethylsiloxy)-3-methylfuran with ω-bromogeranyl acetate is highly regiocontrolled. acs.orgnih.gov The reaction selectively occurs at the C5 position of the furan (B31954) ring. This regioselectivity is directed by the nature of the silyl enol ether, where the C5 carbon is the most nucleophilic center, thus ensuring the desired connectivity and preventing the formation of other isomers. The use of silver trifluoroacetate (B77799) as a promoter was critical to this successful and regiocontrolled coupling. nih.gov
While this compound itself is not chiral, stereoselectivity—the preferential formation of one stereoisomer—is a relevant concept regarding the geometry of the double bonds in the sesquiterpene side chain. khanacademy.org The synthesis utilizes (2E,6E)-8-bromo-2,6-dimethylocta-2,6-dienyl acetate (ω-bromogeranyl acetate), derived from geraniol. The (E)-configuration of the double bonds present in this starting material is maintained throughout the synthetic sequence, ensuring the final product has the correct natural stereochemistry in its side chain.
Synthesis of this compound Analogues and Structural Derivatives
While the synthesis of specific analogues of this compound has not been extensively reported, the synthetic route developed by Jefford and colleagues provides a clear blueprint for creating structural derivatives. acs.org The synthesis of analogues is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. mdpi.comcaltech.edu
The versatility of the total synthesis route makes it amenable to modification. The authors of the first synthesis noted that a key alcohol intermediate is a versatile precursor that could be used to prepare other related furanosesquiterpenes. acs.org Structural diversity could be introduced in several ways:
Modification of the Terpene Side Chain: The key alkylation step could employ different electrophiles. By replacing ω-bromogeranyl acetate with other functionalized terpene or alkyl bromides, a wide range of analogues with varied lipophilic side chains could be generated.
Modification of the Guanidine Moiety: The final guanidination step proceeds from a primary amine. This amine could be reacted with different reagents to install alternative basic groups, such as substituted guanidines, ureas, or thioureas, allowing for an investigation into the importance of the guanidine group for biological activity.
Table 2: Potential Synthetic Analogues of this compound
| Analogue Type | Proposed Modification | Precursor to be Modified | Potential New Functionality |
|---|---|---|---|
| Side-Chain Analogue | Use of farnesyl bromide instead of geranyl bromide in the alkylation step. | 2-(tert-butyldimethylsiloxy)-3-methylfuran | Longer, more lipophilic sesquiterpenoid side chain. |
| Side-Chain Analogue | Use of neryl bromide (the Z-isomer of geranyl bromide). | 2-(tert-butyldimethylsiloxy)-3-methylfuran | Altered stereochemistry (Z-isomer) in the terpene side chain. |
| Head-Group Analogue | Reaction of the precursor amine with an isothiocyanate. | Primary amine intermediate | Thiourea group instead of a guanidine group. |
| Head-Group Analogue | Reaction of the precursor amine with an isocyanate. | Primary amine intermediate | Urea group instead of a guanidine group. |
These potential modifications highlight the modularity of the established synthetic route, paving the way for future studies on related compounds. caltech.edu
Investigations into the Biological Activities of Siphonodictidine
Allelopathic Mechanisms and Ecological Impact on Marine Organisms
Allelopathy, the chemical inhibition of one organism by another, is a key strategy for sessile marine invertebrates competing for limited substrate. researchgate.net Sponges, in particular, are known to produce a wide array of secondary metabolites to defend their space and deter overgrowth by neighbors like corals. uncw.edunoaa.gov Siphonodictidine stands out as one of the first identified and most direct examples of a sponge-produced allelochemical used in this context. researchgate.net
Inhibition of Coral Growth and Associated Cellular Responses (e.g., necrosis)
This compound is a potent inhibitor of coral growth. capes.gov.brspringernature.comnih.gov The sponge Siphonodictyon sp. actively burrows into coral skeletons and establishes itself within the living colony. researchgate.netresearchgate.net To maintain its position and prevent being overgrown, the sponge releases this compound, often carried in a layer of mucus. researchgate.net This chemical action creates distinct zones of dead coral polyps around the sponge's oscular chimneys, the openings for water outflow. capes.gov.brresearchgate.net
Direct contact with this compound leads to tissue necrosis in corals. researchgate.net Laboratory bioassays have confirmed that the compound is lethal at high concentrations to coral species such as Acropora formosa. researchgate.net This targeted chemical warfare allows the sponge to kill adjacent coral tissue, effectively clearing space for its own growth and survival. researchgate.netresearchgate.net The process is a clear example of interference competition, where an organism directly harms a competitor. scielo.br
Effects on Respiration Rates of Competitor Organisms
Table 1: Observed Allelopathic Effects of this compound on Corals
| Effect | Target Organism(s) | Observation | Reference(s) |
|---|---|---|---|
| Growth Inhibition | Acropora formosa and other corals | Potent inhibition of coral growth upon exposure. | capes.gov.brresearchgate.netresearchgate.net |
| Tissue Necrosis | Coral Polyps | Causes death and decay of coral tissue in areas surrounding the sponge. | researchgate.netresearchgate.netresearchgate.net |
| Respiration Inhibition | Coral Polyps | Significantly decreases the respiration rate of competitor corals. | researchgate.netresearchgate.netresearchgate.net |
Role in Spatial Competition and Substrate Defense
The production of this compound is a critical component of the sponge's strategy for spatial competition and substrate defense. uncw.eduresearchgate.net On crowded coral reefs where space is a primary limiting resource, the ability to actively displace competitors is a major advantage. noaa.govnaturalis.nl The bio-eroding sponge uses this compound to create and maintain its habitat within a living coral head, a strategy that is both aggressive and defensive. researchgate.netresearchgate.net
By inhibiting the growth and killing the tissue of adjacent corals, the sponge secures the substrate it occupies and can potentially expand its territory. researchgate.netd-nb.info This chemical defense prevents the coral from regenerating tissue over the sponge's oscula, ensuring the sponge's filter-feeding apparatus remains functional. The presence of this compound and related compounds, the siphonodictyals, is believed to be directly responsible for the observable zones of dead coral surrounding the sponge. capes.gov.br
Antimicrobial and Antifungal Activity Profiles
While the allelopathic effects of this compound are well-documented, its properties as an antimicrobial or antifungal agent are less characterized in the scientific literature. The compound's chemical structure, which includes a guanidine (B92328) group, suggests potential for broad biological activity, including interactions with microbial targets. ontosight.ai However, specific studies detailing its efficacy against bacterial and fungal strains are not widely available.
Efficacy Against Gram-Positive Bacterial Strains
There is limited specific data in the reviewed literature quantifying the efficacy of this compound against Gram-positive bacteria. While related compounds from other marine sponges have shown potent activity against strains like Staphylococcus aureus and Bacillus subtilis, direct evidence for this compound is lacking. researchgate.net
Efficacy Against Gram-Negative Bacterial Strains
Similarly, detailed research findings on the effectiveness of this compound against Gram-negative bacterial strains are not prominent in existing studies. General statements suggest it may possess antimicrobial properties, but specific data from bioassays, such as minimum inhibitory concentrations (MICs), are not provided in the surveyed sources. ontosight.ai
Antifungal Efficacy
This compound, a secondary metabolite isolated from marine sponges of the Siphonodictyon genus, has been noted for its biological activities, including potential antifungal properties. sphinxsai.comopen.ac.uk Research indicates that this terpenoguanidine compound exhibits significant antifungal and antimicrobial activity. sphinxsai.com Sponges, as sessile filter-feeders, are constantly exposed to a wide array of pathogenic microorganisms, and the production of secondary metabolites with antimicrobial capabilities is considered a crucial chemical defense mechanism. open.ac.uknoaa.gov
While this compound is reported to possess antifungal characteristics, detailed quantitative data from in-vitro assays, such as Minimum Inhibitory Concentration (MIC) values against specific fungal pathogens, are not extensively detailed in publicly available scientific literature. The antifungal activity is often mentioned in the context of broader screenings of sponge metabolites. sphinxsai.comresearchgate.net For instance, extracts from Siphonodictyon species have been shown to be active against various microbes, an activity attributed to compounds like this compound. sphinxsai.comnoaa.gov However, specific data points from these assays remain limited.
Table 1: Summary of Reported Antifungal Activity for this compound
| Compound | Reported Activity | Specific Fungal Targets | Quantitative Data (e.g., MIC) |
|---|
This table reflects the general nature of the reported antifungal activity, for which specific quantitative data is not widely documented in the reviewed literature.
Exploratory Cellular and Molecular Investigations (Non-Human Therapeutic Focus)
Interaction with Enzymes and Receptors
The molecular structure of this compound, particularly its guanidine moiety, suggests a potential for interactions with biological targets such as enzymes and receptors. mdpi.com Guanidinium (B1211019) groups are common in natural products and are known to interact with various biological molecules. However, specific studies detailing the direct interaction of this compound with enzymes or receptors are limited in the available literature.
Research into other metabolites from the same sponge genus, Siphonodictyon, provides some insight into the potential for such interactions within this class of compounds. A related compound, cyclosiphonodictyol bis-sulfate A, isolated from Siphonodictyon coralliphagum, has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptor on human neutrophils, demonstrating a clear interaction with a component of a signaling pathway. mdpi.com This finding underscores the potential for Siphonodictyon-derived metabolites to act on specific molecular targets.
Table 2: Receptor Interaction of a Siphonodictyon-derived Compound
| Compound | Molecular Target | Assay | Result (IC₅₀) | Source Organism |
|---|
Note: The data presented is for a related compound, not this compound itself, but illustrates the potential for receptor interaction by metabolites from this sponge genus.
Modulation of Biological Pathways
The most well-documented biological activity of this compound is its role as an allelochemical, specifically its ability to inhibit the growth of coral. nih.govnih.govjcu.edu.au The sponge Siphonodictyon sp. burrows into living coral heads and secretes this compound to create zones of dead coral polyps around its oscular chimneys. nih.govnih.gov This action is a clear example of the modulation of biological pathways in a competing organism for ecological advantage. The compound effectively interferes with the metabolic and cellular processes responsible for coral growth and respiration. iflora.cn
While this ecological function implies a potent effect on biological pathways, detailed investigations into the specific molecular pathways within the coral that are modulated by this compound are not extensively described in the reviewed literature. Changes in environmental conditions can modulate the biochemical pathways within sponges, affecting their own metabolite compositions, but the direct effect of isolated compounds like this compound on specific non-human therapeutic pathways remains an area requiring further research. open.ac.uk
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclosiphonodictyol bis-sulfate A |
Biosynthetic Pathway Hypotheses and Precursor Studies
Proposed Biogenetic Origins of the Guanidine (B92328) Moiety
The guanidine group is a recurring motif in a variety of marine alkaloids, and its biosynthesis is a subject of ongoing research. For many guanidine-containing natural products isolated from marine sponges, the amino acid L-arginine is considered the most probable precursor. researchgate.netnih.gov. This is due to the fact that arginine is the only proteinogenic amino acid that bears a guanidinium (B1211019) group.
In the context of other marine guanidine alkaloids, such as the crambescidins from Crambe crambe, feeding experiments using radiolabeled precursors have suggested that arginine, along with fatty acids, serves as a key building block. researchgate.netnih.gov. It is therefore reasonable to hypothesize that a similar pathway is at play in the biosynthesis of siphonodictidine. The proposed pathway would likely involve the enzymatic transfer of the guanidine group from arginine to a suitable acceptor molecule, which would be a derivative of the sesquiterpene skeleton.
An alternative, though less commonly cited hypothesis, could involve a de novo synthesis of the guanidine moiety. This might occur through the reaction of a primary amine on the sesquiterpene backbone with a carbamoylating agent, such as carbamoyl (B1232498) phosphate, followed by subsequent reactions to form the guanidinium group. However, the direct incorporation of arginine remains the more parsimonious and widely accepted hypothesis for the origin of the guanidine functionality in marine natural products. . It has also been noted that the guanidine moiety itself is not always a strong enough structural feature to impart biological activity against corals, as seen with N-acetylhomoagmatine, which also contains a guanidine group but lacks the toxicity of this compound. acs.org.
Putative Biosynthetic Routes to the Sesquiterpene Skeleton
The sesquiterpene core of this compound is a C15 hydrocarbon skeleton, characteristic of terpenoid natural products. jcu.edu.au. The biosynthesis of terpenoids is a well-established pathway that commences with the assembly of isoprene (B109036) units. In most organisms, this proceeds via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The universal precursors for sesquiterpene biosynthesis are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15). FPP is the direct precursor to the vast array of linear, cyclic, and polycyclic sesquiterpenes found in nature.
The formation of the specific bicyclic carbon skeleton of this compound from the linear farnesyl pyrophosphate would involve a series of complex cyclization and rearrangement reactions, catalyzed by one or more terpene synthases. While the exact enzymatic machinery in Siphonodictyon sp. has not been identified, the general mechanism would likely involve the ionization of the pyrophosphate group from FPP to generate a farnesyl carbocation. This reactive intermediate would then undergo a cascade of intramolecular cyclizations and potential hydride or methyl shifts to construct the final, stable sesquiterpene framework. The resulting hydrocarbon would then be further functionalized, likely through oxidation reactions, to introduce the necessary attachment point for the guanidine moiety.
Enzymatic and Genetic Aspects of this compound Biosynthesis
The enzymatic and genetic underpinnings of this compound biosynthesis are the least understood aspects of its natural production. To date, no specific enzymes or gene clusters responsible for the synthesis of this compound have been isolated or characterized from Siphonodictyon sp. or its potential microbial symbionts.
It is widely acknowledged that many marine sponges host a diverse community of symbiotic microorganisms, and in some cases, these symbionts are the true producers of the secondary metabolites attributed to the sponge. mdpi.com. Therefore, it is plausible that the biosynthetic pathway for this compound is, at least in part, encoded within the genome of a symbiotic bacterium or fungus. Identifying the true producer is a critical step that would pave the way for genetic and enzymatic studies.
Hypothetically, the biosynthetic gene cluster for this compound would contain genes encoding for:
Enzymes of the MVA or MEP pathway to produce IPP and DMAPP.
A farnesyl pyrophosphate synthase to generate the C15 precursor.
One or more terpene cyclases to construct the characteristic sesquiterpene skeleton.
Tailoring enzymes, such as cytochrome P450 monooxygenases, to functionalize the hydrocarbon backbone.
Enzymes responsible for the transfer of the guanidine moiety, possibly an arginine-guanidino transferase.
Future research in this area will likely involve metagenomic and transcriptomic approaches to analyze the genetic material of the Siphonodictyon sp. holobiont (the sponge and its associated microbes). This could lead to the identification of candidate biosynthetic gene clusters. Subsequent heterologous expression of these genes in a suitable host organism could confirm their role in this compound production and allow for the detailed characterization of the involved enzymes. .
Structure Activity Relationship Sar Studies of Siphonodictidine and Its Analogues
Correlating Structural Features with Allelopathic Potency
Siphonodictidine is a metabolite produced by the burrowing sponge Siphonodictyon sp., which enables the sponge to inhibit the growth of and kill surrounding coral polyps. nih.gov This allelopathic interaction is critical for the sponge's survival and highlights the compound's potent ecological bioactivity. While specific SAR studies on this compound analogues detailing their allelopathic potency are not extensively documented in publicly available research, general principles from studies on other sesquiterpenoids offer valuable insights.
Sesquiterpenes are a major class of secondary metabolites well-known for their role in plant allelopathy, where they can significantly inhibit the growth of competing plants. frontiersin.orgnih.govreading.ac.uknih.gov The biological activity of these compounds is often tied to specific functional groups and stereochemistry. For instance, research on other allelopathic sesquiterpenes has shown that features like an α-methylene-γ-lactone ring or other reactive Michael acceptors are often crucial for their bioactivity. mdpi.com Studies on eudesmane-type sesquiterpenes, for example, have suggested that the presence of a terminal double bond can enhance allelopathic effects compared to structures with hydroxyl or methyl groups at the same position. frontiersin.org
In the case of this compound, it is hypothesized that the sesquiterpene portion of the molecule acts as the primary toxic pharmacophore responsible for its effect on coral polyps. The lipophilic nature of the terpene skeleton would allow it to penetrate the cell membranes of the coral, where it can exert its cytotoxic effects. The precise structural determinants within the this compound skeleton that maximize this allelopathic potency remain a subject for further detailed investigation through the synthesis and biological evaluation of targeted analogues.
SAR for Antimicrobial and Antifungal Activities
This compound and its synthetic analogues have demonstrated significant antimicrobial and antifungal properties. SAR studies in this area have provided clearer correlations between specific structural modifications and the resulting potency against various pathogens. The evaluation of synthetic analogues against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa), and fungi (Candida albicans) has revealed that even minor changes to the molecule can substantially alter its efficacy.
| Compound | Modification | IC₅₀ vs. S. aureus (μM) | IC₅₀ vs. P. aeruginosa (μM) | IC₅₀ vs. C. albicans (μM) |
|---|---|---|---|---|
| DTBSB | Analog of this compound | 107.28 ± 1.23 | 129.63 ± 2.50 | 121.04 ± 1.10 |
| DTBSC | Analog of this compound | N/A | Least Active Analog | N/A |
| Streptomycin (Standard) | Antibiotic | 76.96 ± 4.46 | N/A | N/A |
| Itraconazole (Standard) | Antifungal | N/A | N/A | 56.49 ± 0.82 |
Data sourced from a study on coumarin-quinone hybrids, which included this compound analogues. mdpi.com IC₅₀ represents the half-maximal inhibitory concentration. "N/A" indicates data not available in the source.
Analysis of these findings shows that the analogue DTBSB exhibits good to moderate activity against all three tested microorganisms. mdpi.com Its antibacterial potency against S. aureus is noteworthy, with an IC₅₀ value approaching that of the standard antibiotic streptomycin. mdpi.com Against P. aeruginosa, DTBSB was the most active among the tested analogues. mdpi.com In contrast, the analogue DTBSC was found to be the least active, highlighting a key structural feature that diminishes bioactivity. mdpi.com All tested analogues showed moderate antifungal potential against C. albicans when compared to the standard, itraconazole. mdpi.com These results underscore that the antimicrobial and antifungal activities are highly sensitive to the specific substitution patterns on the core structure of this compound.
Influence of Guanidine (B92328) Moiety and Sesquiterpene Skeleton on Bioactivity
The potent bioactivity of this compound is a direct consequence of its hybrid structure, combining a sesquiterpene skeleton with a highly basic guanidine group. The synergy between these two components is fundamental to its mechanism of action.
The sesquiterpene skeleton serves as the lipophilic, cytotoxic component of the molecule. Terpenoids are well-known for their ability to disrupt biological membranes and interfere with cellular processes, contributing to their roles in allelopathy and chemical defense. nih.govreading.ac.uk This carbon-rich framework allows the molecule to traverse the lipid bilayers of target cells, such as coral polyps or microbial pathogens, delivering the active part of the molecule to its site of action. The specific stereochemistry and conformation of the terpene rings are also believed to play a role in how the molecule orients itself for interaction with its biological target. mdpi.com
The guanidine moiety is a key feature in a vast number of bioactive marine natural products. nih.govnih.govingentaconnect.com As one of the strongest organic bases, the guanidinium (B1211019) cation can form strong ionic bonds and hydrogen bonds with negatively charged functional groups like phosphates, sulfates, and carboxylates, which are abundant in biological macromolecules such as proteins and nucleic acids. mdpi.comnih.gov This ability to engage in specific, high-affinity interactions with enzymes or receptors is often central to the compound's biological effect. rsc.org In this compound, the guanidine group is likely responsible for anchoring the molecule to its biological target, thereby initiating the toxic or inhibitory cascade. The presence of this group is often directly related to the biological activities observed in this class of metabolites. rsc.org
Therefore, the bioactivity of this compound can be conceptualized as arising from a dual-functionality: the sesquiterpene skeleton provides the structural backbone and the means for cellular penetration, while the guanidine group acts as the "hook," binding to specific molecular targets and triggering the compound's potent allelopathic and antimicrobial effects.
Analytical Quantification and Detection Methods for Siphonodictidine
Chromatographic Quantification in Biological and Environmental Samples
Chromatographic techniques are fundamental for the separation and quantification of siphonodictidine from complex biological and environmental samples. High-performance liquid chromatography (HPLC) is a commonly employed method for this purpose. When coupled with a suitable detector, such as an ultraviolet (UV) detector, HPLC allows for the determination of the concentration of this compound in extracts from sponges and surrounding seawater. The method's reliability and conciseness make it suitable for the simultaneous determination of multiple compounds. mdpi.com For instance, a reversed-phase ion-pair HPLC method can be optimized for the separation of polar compounds like this compound. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and selectivity for quantifying this compound, even at trace levels. nih.gov Non-targeted LC-MS/MS can be applied to whole sponge tissue or fractionated microbial cells to profile a wide range of metabolites, including this compound. nih.govosti.gov This approach is particularly useful for comparing the metabolomes of different species or the same species from various geographical locations. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used for the analysis of volatile or derivatized non-volatile compounds. scielo.brresearchgate.net In the context of this compound, which is a terpenoid, GC-MS can provide valuable information on its presence and quantity in samples. d-nb.info The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the target analyte and its derivatives. nih.gov
To ensure the accuracy of quantification, a quality control strategy is often implemented, which may involve the use of a Latin square design for samples, quality control standards, and blanks to mitigate instrumental drift. d-nb.info The development and validation of these chromatographic methods are essential for obtaining reliable and reproducible data on the distribution of this compound in marine ecosystems.
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Detector | Application | Key Advantages |
|---|---|---|---|
| HPLC | UV | Quantification in biological extracts | Reliable, concise for simultaneous analysis |
| LC-MS/MS | Mass Spectrometer | Non-targeted metabolomics, trace level detection | High sensitivity and selectivity |
| GC-MS | Mass Spectrometer | Analysis of volatile and derivatized compounds | Provides structural information |
Spectroscopic Detection and Profiling Techniques
Spectroscopic methods are indispensable for the structural elucidation and detection of this compound. The initial determination of this compound's structure was accomplished using spectral data. capes.gov.brnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone for determining the molecular structure of natural products. researchgate.netbtiscience.org 1D and 2D-NMR analyses are crucial in identifying the planar structure of compounds like this compound. researchgate.net The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the connectivity of atoms within the molecule. mdpi.com
Mass spectrometry (MS) is another critical tool, providing information about the molecular weight and elemental composition of a compound. lehigh.edu High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is frequently used in conjunction with NMR to confirm the molecular formula of isolated natural products. researchgate.net When combined, NMR and MS offer a powerful approach for the comprehensive characterization of metabolites. nih.gov
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Type of Information Obtained | Relevance to this compound |
|---|---|---|
| NMR Spectroscopy | Molecular structure, atomic connectivity | Elucidation of planar structure and stereochemistry |
| Mass Spectrometry | Molecular weight, elemental composition | Confirmation of molecular formula |
| IR Spectroscopy | Functional groups | Identification of key chemical moieties |
Metabolomic Approaches for this compound and Related Metabolites
Metabolomics, the comprehensive study of small molecules within a biological system, provides a powerful framework for investigating this compound and its related metabolites. mdpi.com Non-targeted metabolomics, utilizing platforms like LC-MS/MS and GC-MS, enables the broad profiling of metabolites in complex samples such as sponge tissues and their associated microbial communities. nih.govosti.gov This approach can reveal the chemical diversity within a sponge holobiont and help to distinguish between metabolites produced by the sponge itself and those produced by its microbial symbionts. nih.govosti.gov
By applying metabolomic techniques, researchers can explore the spatial and temporal variations in the chemical profiles of marine organisms. For instance, analyzing the metabolome of seawater at different distances from a coral can reveal gradients of dissolved metabolites, including compounds like this compound that may act as infochemicals. nih.gov Targeted metabolomics can then be used to quantify specific metabolites of interest that have been identified through untargeted screening. oup.com
The integration of metabolomics with other "omic" technologies, such as genomics and transcriptomics, offers a more holistic understanding of the ecological roles of natural products. For example, combining metabolomic profiling with microbial community analysis can shed light on the chemical interactions that structure sponge holobionts and their influence on the surrounding ecosystem. osti.gov These advanced analytical strategies are crucial for moving beyond simple detection to understanding the functional significance of this compound in its natural environment. plos.orgresearchgate.net
Future Directions and Research Challenges in Siphonodictidine Studies
Elucidation of Full Biosynthetic Pathways and Gene Clusters
A significant hurdle in the study of siphonodictidine is the incomplete understanding of its biosynthesis. While the core chemical structure has been identified, the enzymatic machinery and the corresponding genetic blueprints responsible for its creation remain largely unknown. nih.gov The identification of biosynthetic gene clusters (BGCs) is a critical step in harnessing the potential of natural products. jmicrobiol.or.krjmicrobiol.or.kr These clusters are groups of genes located in close proximity on the genome that work together to produce a specific secondary metabolite. mdpi.com
Future research will need to employ advanced genomic and transcriptomic techniques to identify the BGC responsible for this compound production. This involves sequencing the genome of Siphonodictyon sp. and its associated microorganisms, as sponges often host a complex community of symbiotic bacteria that can be the true producers of these compounds. nih.gov Once the BGC is located, functional genomic studies, such as gene knockouts or heterologous expression in a more easily culturable host, can be used to confirm the role of each gene in the pathway. jmicrobiol.or.kr Overcoming the challenge of distinguishing between the sponge and its symbionts as the true producer is a key area of investigation. nih.gov
A deeper understanding of the biosynthetic pathway could pave the way for synthetic biology approaches to produce this compound or its analogs in a laboratory setting, which is crucial for sustainable supply.
Exploration of Novel Bioactivities and Molecular Targets
This compound was initially identified due to its ability to inhibit the growth of coral. nih.gov This allelopathic activity, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, highlights its ecological significance. Laboratory bioassays have shown that this compound can cause the death of coral polyps, likely as a mechanism for the sponge to create space for itself as it burrows into coral heads. nih.govresearchgate.net
However, the full spectrum of this compound's biological activities is likely broader. Future research should focus on screening this compound against a wider array of biological targets. This includes exploring its potential as an antimicrobial agent, given that many sponge-derived metabolites exhibit such properties as a defense against pathogens. researchgate.netuncw.edu Investigating its effects on various cell lines could also uncover potential cytotoxic activities relevant to cancer research.
Identifying the specific molecular targets of this compound is another critical research frontier. Understanding how it interacts with cellular components to exert its effects will provide valuable insights into its mechanism of action and could lead to the development of more targeted and effective therapeutic agents.
Advanced Ecological Studies on Chemical Mediation Dynamics
The role of this compound in the intricate chemical warfare of coral reefs is a compelling area for future research. researchgate.net While its effect on corals is established, the dynamics of its production and release in the natural environment are not well understood. nih.govdntb.gov.ua Advanced ecological studies are needed to investigate how environmental factors, such as water temperature, nutrient levels, and the presence of competing organisms, influence the production of this compound.
In situ studies using advanced sampling and analytical techniques could help to map the concentration gradients of this compound around the burrowing sponge and correlate these with the health of the surrounding coral. This would provide a more detailed picture of its role in mediating spatial competition on the reef. researchgate.net Furthermore, understanding the chemical cues that trigger the production of this compound would offer deeper insights into the complex communication and competition that shape coral reef communities. dntb.gov.ua
Sustainable Sourcing and Production Strategies
The reliance on harvesting wild sponges for natural products is inherently unsustainable and poses a threat to marine ecosystems. researchgate.net Therefore, developing sustainable methods for obtaining this compound is a major challenge and a critical area for future research.
One promising avenue is aquaculture of the Siphonodictyon sponge. However, replicating the specific environmental conditions necessary for sponge growth and metabolite production can be difficult. Another approach is cell culture of the sponge or its symbiotic microorganisms, which could provide a controlled and sustainable source of the compound.
Ultimately, the most sustainable long-term strategy is likely to be through synthetic biology. As mentioned in section 10.1, once the biosynthetic gene cluster for this compound is identified and characterized, these genes could be transferred to a fast-growing host organism, such as E. coli or yeast, for large-scale production through fermentation. This would not only ensure a reliable supply but also allow for the production of novel analogs with potentially improved properties.
Development of Advanced Analytical and Detection Tools
The study of this compound and other marine natural products is often hampered by the challenges of detecting and quantifying these compounds in complex environmental and biological samples. nih.gov Developing more sensitive and specific analytical tools is therefore essential for advancing research in this field.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful technique for the detection and quantification of this compound. d-nb.infoacs.orgresearchgate.net Future efforts should focus on developing targeted LC-MS/MS methods for highly sensitive and specific quantification of this compound in various matrices, such as sponge tissue, seawater, and coral mucus. nih.gov
Furthermore, the development of novel detection methods, such as biosensors or molecularly imprinted polymers, could provide rapid and field-deployable tools for monitoring this compound levels in real-time. These advancements would greatly facilitate ecological studies and the monitoring of production in aquaculture or fermentation systems.
Q & A
Q. What is the ecological role of siphonodictidine in sponge-coral interactions, and how can experimental designs validate its inhibitory effects on coral growth?
Methodological Answer: To assess this compound's ecological role, conduct in situ field experiments comparing coral health metrics (e.g., calcification rates, polyp activity) in sponge-dominated vs. sponge-free reef zones. Pair this with lab-based co-culture assays exposing coral fragments to purified this compound at ecologically relevant concentrations (e.g., 0.1–10 µM). Controls should include abiotic factors (temperature, pH) and non-target marine organisms to isolate allelopathic effects. Quantify outcomes via microscopy, spectrophotometry (e.g., chlorophyll-a degradation), and metabolomic profiling .
Q. What analytical techniques are critical for identifying and characterizing this compound in marine samples?
Q. How can bioassay-guided fractionation optimize the discovery of this compound analogs with enhanced bioactivity?
Methodological Answer: Combine LC-MS/MS-based metabolomics with high-throughput bioassays (e.g., larval settlement inhibition in corals) to screen sponge extracts. Prioritize fractions showing dose-dependent activity. Use molecular networking (GNPS platform) to cluster this compound analogs and identify structurally related compounds. Validate ecological relevance through field transplantation experiments to assess competitive advantages in sponge populations .
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer: Address variability by standardizing extraction protocols (e.g., solvent polarity, drying methods) and bioassay conditions (e.g., coral species, exposure duration). Perform chemical stability tests under varying pH/temperature to assess degradation. Cross-reference results with ecological metadata (e.g., sponge symbiont diversity, nutrient availability) to contextualize bioactivity differences .
Q. What mechanistic approaches elucidate this compound’s molecular targets in coral physiology?
Methodological Answer: Apply transcriptomic profiling (RNA-seq) on this compound-exposed coral tissues to identify dysregulated pathways (e.g., oxidative stress, calcification genes). Complement with fluorescent probe-based imaging to localize cellular uptake. Validate hypotheses via CRISPR-Cas9 knockout of candidate genes in model cnidarians (e.g., Exaiptasia diaphana) .
Q. How do synergistic interactions between this compound and other sponge metabolites enhance allelopathic effects?
Methodological Answer: Use fractionation redundancy analysis to identify co-occurring metabolites in bioactive extracts. Test combinatorial effects via checkerboard assays and model synergy using the Loewe additivity index . Field validate by comparing coral mortality rates in zones dominated by this compound-producing sponges vs. non-producing species .
Q. What challenges arise in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Methodological Answer: The compound’s pyrrole-alkaloid scaffold requires multistep regioselective synthesis , hindered by unstable intermediates. Optimize routes via microwave-assisted synthesis or biocatalytic methods (e.g., marine-derived enzymes). Assess SAR using molecular docking against coral enzymatic targets (e.g., carbonic anhydrase) .
Q. How can long-term ecological studies quantify this compound’s impact on reef resilience?
Methodological Answer: Establish permanent monitoring transects in sponge-coral competition zones, integrating mass spectrometry imaging (MSI) to map this compound distribution over time. Pair with benthic community models to predict shifts in biodiversity under climate change scenarios .
Q. What protocols ensure reproducibility in isolating this compound from complex marine matrices?
Methodological Answer: Standardize SPE (solid-phase extraction) protocols using mixed-mode sorbents to recover polar alkaloids. Validate recovery rates via isotope-labeled internal standards (e.g., ¹³C-siphonodictidine). Document all steps per BJOC guidelines , including NMR acquisition parameters and purity thresholds (>95%) .
Q. How can interdisciplinary approaches (e.g., chemical ecology, genomics) advance this compound research?
Methodological Answer: Integrate metagenomics to explore sponge microbiome contributions to this compound production. Couple with stable isotope probing (SIP) to trace biosynthetic precursors. Collaborate with computational chemists to develop QSAR models predicting bioactivity across marine taxa .
Q. What ethical and methodological considerations apply to sponge collection for this compound studies?
Methodological Answer: Follow CBD/Nagoya Protocol guidelines for sustainable sampling. Minimize biomass removal via in situ microextraction techniques. Deposit voucher specimens in accredited repositories and share data via public platforms (e.g., UNITE, GNPS) to reduce redundant sampling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
